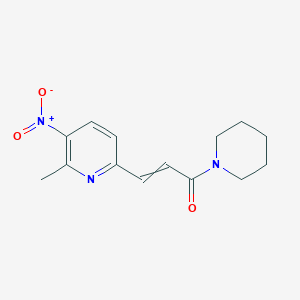![molecular formula C14H22N2O B14376204 6-[(2-Phenylethyl)amino]hexanamide CAS No. 90068-31-8](/img/structure/B14376204.png)
6-[(2-Phenylethyl)amino]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Phenylethyl)amino]hexanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a hexanamide backbone with a phenylethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Phenylethyl)amino]hexanamide can be achieved through several methods. One common approach involves the reaction of hexanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 6-[(2-Phenylethyl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide can yield primary amines.
Substitution: The phenylethylamine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of amides.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of substituted phenylethylamine derivatives.
Scientific Research Applications
6-[(2-Phenylethyl)amino]hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2-Phenylethyl)amino]hexanamide involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The amide group may also participate in hydrogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Lisdexamfetamine: A central nervous system stimulant used to treat ADHD, structurally similar due to the presence of a phenylethylamine moiety.
Hexanamide: A simpler amide without the phenylethylamine substituent.
Uniqueness: 6-[(2-Phenylethyl)amino]hexanamide is unique due to its specific combination of a hexanamide backbone and a phenylethylamine substituent, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
CAS No. |
90068-31-8 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
6-(2-phenylethylamino)hexanamide |
InChI |
InChI=1S/C14H22N2O/c15-14(17)9-5-2-6-11-16-12-10-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-12H2,(H2,15,17) |
InChI Key |
PLARGCWALUGHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


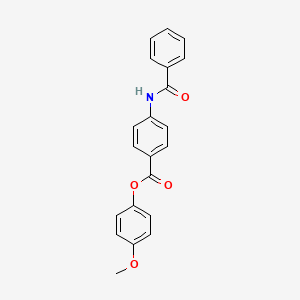
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)
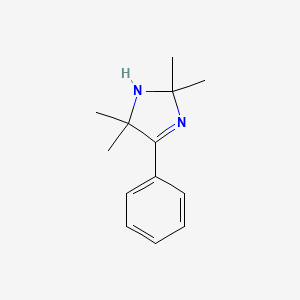

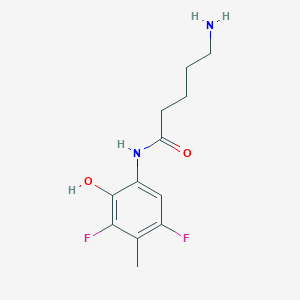

![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
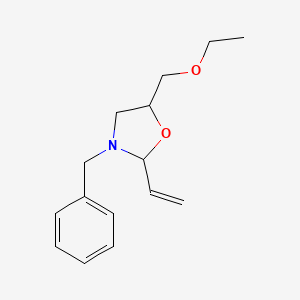
phenylsilane](/img/structure/B14376198.png)



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
